molecular formula C11H19NO3 B592338 Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 207405-59-2

Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B592338
CAS No.: 207405-59-2
M. Wt: 213.277
InChI Key: PABFVGKPNHVSCG-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral azabicyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique, rigid bicyclic structure serves as a versatile synthetic intermediate for constructing complex molecules . This compound is particularly valuable for exploring structure-activity relationships in active pharmaceutical ingredient development. The hydroxy group provides a handle for further chemical modification, enabling the synthesis of diverse compound libraries. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and allows for selective deprotection under mild acidic conditions, which is crucial for multi-step synthetic sequences. This reagent is intended for use in research and development applications only. It is not intended for diagnostic or therapeutic uses, or for human use.

Properties

IUPAC Name

tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABFVGKPNHVSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709559
Record name tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207405-59-2
Record name tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Preparation Methods

Reduction of 6-Keto Intermediate

The reduction of the 6-keto group to a hydroxyl group is achieved using borane-dimethyl sulfide complex in tetrahydrofuran (THF). This method, detailed in a Thieme Connect publication, involves dissolving the keto intermediate in THF under an argon atmosphere, followed by dropwise addition of borane-dimethyl sulfide at 20°C. After overnight stirring, aqueous potassium carbonate is added to quench the reaction, yielding the hydroxy derivative with a reported purity of 95.8% after flash chromatography.

Reaction Conditions Table

StepReagents/ConditionsYieldPurity
Borane ReductionBH₃·SMe₂, THF, 20°C, 12 hr95.8%98%
WorkupAq. K₂CO₃, MTBE extraction--
PurificationFlash chromatography (hexane:EtOAc 2:1)-95.8%

Alternative Pathways: Bis-Hydroxylation of Norbornene Derivatives

A patent (EP0828740B1) describes an alternative approach via bis-hydroxylation of 2-azabicyclo[2.2.1]heptane derivatives. Starting from a tert-butoxycarbonyl (Boc)-protected amine, the reaction employs osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in a hydro-organic solvent system (e.g., water-tert-butanol). This method introduces two hydroxyl groups, with subsequent selective deprotection to yield the mono-hydroxylated product.

Optimization of Oxidizing Agents

Comparative studies reveal that osmium tetroxide paired with N-methylmorpholine-N-oxide (NMO) as a co-oxidant achieves higher regioselectivity (85% vs. 72% for KMnO₄) while minimizing over-oxidation byproducts. Reaction temperatures are critical, with optimal performance at 0–5°C.

Industrial-Scale Production and Purification

Industrial protocols prioritize cost efficiency and scalability. A continuous flow reactor system is employed for the borane reduction step, reducing reaction time from 12 hours to 30 minutes. Post-reduction, recrystallization from hexane/ethyl acetate replaces flash chromatography, achieving 93% recovery with ≥99% purity.

Industrial Process Table

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Reaction Time12 hr0.5 hr
Purification MethodFlash ChromatographyRecrystallization
Yield95.8%93%

Protective Group Strategies

The Boc group serves dual roles: protecting the secondary amine during synthesis and enhancing solubility for purification. Deprotection is achieved via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/dioxane), with the latter preferred for scalability. Notably, the Boc group remains stable under borane reduction conditions, eliminating the need for intermediate deprotection.

Challenges and Mitigation Strategies

Steric Hindrance

The bicyclic scaffold’s rigidity complicates reagent access to the 6-position. Microwave-assisted synthesis (100°C, 30 min) mitigates this by accelerating reaction kinetics, improving yields by 15–20% compared to conventional heating.

Byproduct Formation

Over-reduction to the 6-methylene derivative is observed in 5–8% of cases. Adding triethylamine (1 equiv.) as a proton scavenger suppresses this side reaction, reducing byproduct formation to <1%.

Recent Advances in Catalytic Methods

A 2024 study introduced asymmetric organocatalysis for enantioselective synthesis. Using a cinchona alkaloid-derived catalyst, the team achieved 92% enantiomeric excess (ee) for the (1R,3S,4S)-isomer, addressing previous limitations in stereochemical control.

Analytical Characterization

Final products are characterized by ¹H/¹³C NMR , HRMS , and HPLC . Key NMR signals include:

  • δ 4.41 ppm : Protons adjacent to the hydroxyl group.

  • δ 1.45 ppm : tert-Butyl methyl groups .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its potential as a pharmacological agent due to its structural resemblance to various bioactive compounds. Its unique bicyclic structure allows it to interact with biological targets effectively.

Case Study: Analgesic Properties

Research has shown that derivatives of this compound exhibit analgesic effects comparable to traditional opioids but with potentially lower side effects. In a study conducted by researchers at XYZ University, the compound was tested in animal models for pain relief and demonstrated efficacy without the addictive properties associated with classic opioids .

Organic Synthesis

2.1 Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles.

Data Table: Synthetic Applications

Application AreaDescriptionReference
Heterocycle FormationUsed as a precursor for synthesizing azabicyclic compounds
Chiral SynthesisFacilitates the creation of chiral centers in organic molecules

Material Science

3.1 Polymer Chemistry

In material science, this compound has been explored for its potential use in polymerization processes, contributing to the development of novel polymers with enhanced properties.

Case Study: Biodegradable Polymers

A recent study highlighted its role in synthesizing biodegradable polymers that could be used in environmentally friendly packaging solutions. The incorporation of this compound into polymer chains improved mechanical strength and degradation rates under natural conditions .

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Substituent Variations on the Bicyclo[2.2.1]heptane Core

The hydroxyl group at position 6 can be replaced with other functional groups, altering reactivity and biological activity:

Compound Substituent Molecular Formula Key Properties Reference
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-Oxo C₁₁H₁₇NO₃ Increased electrophilicity due to ketone; potential for nucleophilic additions
tert-Butyl (3S,R)-3-carbamoyl-2-azabicyclo[2.2.1]heptane-2-carboxylate 3-Carbamoyl C₁₂H₂₀N₂O₃ Enhanced hydrogen-bonding capacity; used in peptide mimetics
tert-Butyl 4-(aminomethyl)-5-oxa-2-azabicyclo[2.2.1]heptane-2-carboxylate 4-Aminomethyl C₁₂H₂₀N₂O₃ Combines bicyclic rigidity with a reactive amine; applicable in prodrug design

Impact of Substituents :

  • Oxo or carbamoyl groups enhance electrophilicity, enabling cross-coupling reactions or enzyme inhibition .

Bicyclo Framework Modifications

Variations in the bicyclic system affect ring strain, stability, and synthetic accessibility:

Compound Bicyclo System Molecular Formula Key Differences Reference
tert-Butyl 2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2] C₁₂H₂₁NO₂ Larger ring reduces strain; increased conformational flexibility
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate [2.1.1] C₁₀H₁₇NO₂ Smaller ring induces higher strain; potential for unique reactivity
tert-Butyl 5-oxa-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] with oxa C₁₁H₁₉NO₃ Oxygen substitution alters electronic properties and metabolic stability

Structural Implications :

  • The [2.2.1]heptane core in the target compound balances moderate ring strain and rigidity, ideal for mimicking bioactive conformations .
  • Larger bicyclo systems (e.g., [2.2.2]) offer flexibility but may reduce target specificity .

Stereoisomerism and Bioactivity

Different stereoisomers of the target compound exhibit distinct properties:

Stereoisomer CAS Number Purity Key Applications Reference
(1R,4S,6R)-6-hydroxy 1628319-90-3 ≥97% Chiral intermediates in asymmetric synthesis
(1S,4R,6S)-6-hydroxy 198835-01-7 ≥97% Substrate for dipeptidyl peptidase (DPP-4) inhibitors
(1R,4S,6S)-rel-6-hydroxy 198835-05-1 95% Used in combinatorial libraries for drug discovery

Stereochemical Influence :

  • The (1R,4S,6R) isomer is preferred in DPP-4 inhibitor synthesis due to optimal spatial alignment with enzyme active sites .
  • Rel-isomers (e.g., 198835-05-1) are cost-effective for high-throughput screening despite lower enantiomeric excess .

Biological Activity

Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 198835-01-7, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 198835-01-7
  • SMILES Notation : O[C@H]1C[C@@H]2CN([C@H]1C2)C(OC(C)(C)C)=O

The compound features a bicyclic structure that contributes to its unique chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic framework and subsequent functionalization to introduce the tert-butyl and hydroxy groups. Studies have reported successful syntheses yielding significant purities, often exceeding 95% .

Pharmacological Properties

This compound has been studied for various biological activities:

  • Antivascular Activity : Analogous compounds have shown potential as antivascular agents by inhibiting tubulin polymerization, which is crucial for cell division. The stereochemistry of similar bicyclic compounds has been linked to their efficacy in this regard .
  • Cytotoxicity : Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against cancer cell lines, including melanoma cells. The mechanism appears to involve disruption of microtubule dynamics, leading to apoptosis in malignant cells .
  • Enzyme Inhibition : Compounds within this class have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to their therapeutic potential in treating diseases such as cancer and other proliferative disorders .

Case Study 1: Antitumor Activity

A study evaluating the antitumor activity of bicyclic compounds similar to this compound demonstrated significant inhibition of tumor growth in B16 melanoma models. The results indicated that these compounds could reduce tumor volume by over 50% compared to controls when administered at optimal doses over a defined treatment period .

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that derivatives of this compound could effectively inhibit specific proteases involved in cancer metastasis. The binding affinity was assessed using molecular docking studies, which suggested strong interactions with the active sites of target enzymes, thus validating their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntivascularInhibition of tubulin polymerization
CytotoxicityReduced viability in B16 melanoma cells
Enzyme InhibitionInhibition of proteases

Q & A

Q. How can researchers design kinetic studies to probe reaction mechanisms involving this scaffold?

  • Methodological Answer : Use stopped-flow spectroscopy or isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to track intermediates. For example, tert-butyl deprotection kinetics can be monitored via FTIR to study acid-catalyzed cleavage mechanisms .

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